9-Methylxanthine

説明

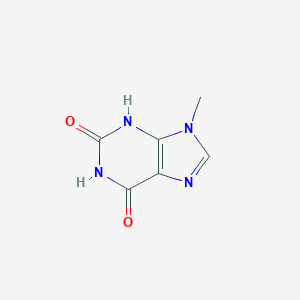

Structure

2D Structure

3D Structure

特性

IUPAC Name |

9-methyl-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-10-2-7-3-4(10)8-6(12)9-5(3)11/h2H,1H3,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNIKYWYTSMDDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152592 | |

| Record name | 3,9-Dihydro-9-methyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1198-33-0 | |

| Record name | 3,9-Dihydro-9-methyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1198-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,9-Dihydro-9-methyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-dihydro-9-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13HCS9N24R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of 9 Methylxanthine

Biocatalytic and Biotechnological Approaches to 9-Methylxanthine Synthesis

Biocatalytic and biotechnological methods are gaining attention for the synthesis of methylxanthines due to their potential for high specificity and environmentally friendly processes. biorxiv.org These approaches often utilize enzymes or whole microorganisms to carry out specific reactions.

Enzyme Engineering and Biocatalysis for Enhanced Production

Enzyme engineering plays a crucial role in developing efficient biocatalysts for methylxanthine production. By modifying enzymes, researchers can improve their substrate specificity and catalytic efficiency. mdpi.com For instance, the N-demethylase enzymes from Pseudomonas putida CBB5, which are involved in caffeine (B1668208) degradation, have been a major focus of protein engineering. biorxiv.org

Recent studies have shown that specific point mutations in these enzymes can alter their activity and selectivity. For example, mutants of the N-demethylase NdmA have been created that exhibit altered selectivity, favoring the production of specific methylxanthines. biorxiv.org The crystal structures of NdmA and NdmB, which are responsible for removing the N1- and N3-methyl groups of caffeine respectively, have provided a basis for rational protein engineering to create biocatalysts for the production of various methylxanthines. biorxiv.org

Genetic Engineering of Microorganisms for Methylxanthine Derivatives

Genetically engineered microorganisms, such as Escherichia coli, are being developed as whole-cell biocatalysts for the production of methylxanthine derivatives. biorxiv.orgnih.gov These microorganisms are engineered to express specific genes encoding for enzymes involved in methylxanthine metabolism. For example, E. coli strains have been engineered to express the ndmA and ndmD genes from Pseudomonas putida CBB5 to convert caffeine to theobromine (B1682246). nih.gov Similarly, another engineered E. coli strain expressing ndmB and ndmD genes can convert theobromine to 7-methylxanthine (B127787). nih.govuobaghdad.edu.iq

These engineered microbial platforms offer a promising route for the production of various methylxanthines by expressing different combinations of N-methyltransferase enzymes. nih.govnih.gov This approach allows for the redirection of metabolic flux towards the synthesis of desired methylxanthine derivatives. nih.govnih.gov

De Novo Synthesis Pathways in Biological Systems

In nature, methylxanthines are synthesized in plants through de novo pathways starting from purine (B94841) nucleotides. nih.gov Xanthosine (B1684192) is a key precursor in this process, and it can be formed through several routes, including the de novo purine biosynthesis pathway, the degradation of adenine (B156593) nucleotides (AMP route), the S-adenosyl methionine (SAM) cycle, and from guanine (B1146940) nucleotides (GMP route). nih.govresearchgate.net The primary pathway for caffeine biosynthesis in plants involves the conversion of xanthosine to 7-methylxanthosine, then to 7-methylxanthine, followed by theobromine, and finally caffeine. nih.gov

Researchers are exploring the possibility of engineering microbial hosts like Saccharomyces cerevisiae for the de novo biosynthesis of methylxanthines. nih.govnih.gov This involves constructing pathways to increase the endogenous flux of purines towards key intermediates like 7-methylxanthine. nih.govnih.gov

Degradation-Based Synthesis from Other Methylxanthines

A significant strategy for producing specific methylxanthines is through the controlled degradation of more abundant ones, like caffeine. mdpi.com This approach often utilizes microbial N-demethylation processes.

Several microorganisms, including species of Pseudomonas, have the ability to metabolize caffeine through sequential N-demethylation. mdpi.comresearchgate.net The bacterium Pseudomonas putida CBB5, in particular, has been extensively studied for its caffeine degradation pathway. nih.govmdpi.com This pathway involves a set of enzymes, NdmABCDE, which are Rieske non-heme iron monooxygenases. biorxiv.orgasm.org

The process of N-demethylation is highly specific:

NdmA primarily catalyzes the removal of the methyl group at the N1 position. asm.org

NdmB is responsible for N3-demethylation. asm.org

NdmC , in a complex with NdmD and NdmE, specifically removes the N7-methyl group. mdpi.com

NdmD is a crucial reductase that transfers electrons from NADH to the N-demethylase enzymes. biorxiv.orgasm.org

By controlling which of these enzymes are present and active, it is possible to produce specific mono- and dimethylxanthines from caffeine. For example, using NdmA and NdmD can lead to the production of theobromine from caffeine. nih.gov

Chemical Synthesis Strategies for this compound and its Analogues

While biocatalytic methods are advancing, chemical synthesis remains a relevant approach for producing this compound and its derivatives. A known method for the synthesis of this compound involves the Hofmann reaction of 1-methylglyoxaline-4:5-dicarboxyamide. rsc.org Other general chemical synthesis methods for methylxanthines often involve the alkylation of xanthine (B1682287) derivatives. smolecule.com However, the selective alkylation of specific nitrogen atoms in the xanthine ring can be challenging, often leading to mixtures of products and requiring harsh reaction conditions. biorxiv.orguobaghdad.edu.iq

Classical Chemical Transformations for Xanthine Scaffold Derivatization

The derivatization of the xanthine scaffold, the core structure of this compound, has historically relied on classical chemical transformations. One of the foundational methods is the Traube purine synthesis, which involves the cyclization of 4,5-diaminopyrimidines with reagents like formic acid or other carboxylic acids to construct the imidazole (B134444) ring of the purine system. nih.gov This method has been a cornerstone for producing a variety of purine alkaloids. nih.gov

Another classical approach involves the Hofmann reaction. For instance, xanthine itself can be synthesized from glyoxaline-4:5-dicarboxyamide, and similarly, this compound can be prepared from 1-methylglyoxaline-4:5-dicarboxyamide through this reaction. rsc.orgrsc.org

Furthermore, naturally occurring xanthines such as caffeine, theophylline (B1681296), and theobromine often serve as readily available starting materials for the synthesis of other derivatives. uniroma1.itresearchgate.net These classical methods, while foundational, can sometimes be complex, requiring multiple steps and challenging purification processes due to the difficulty in achieving selective alkylation at the different nitrogen atoms of the xanthine core. nih.gov For example, the synthesis of 1- and 1,3-substituted xanthines can be achieved by reacting an imidazole precursor with carbamates in the presence of a suitable base, a process that may require up to seven steps to yield the desired methylxanthine. nih.gov

Modern Synthetic Methodologies (e.g., One-Pot Reactions, Catalyzed Cross-Coupling)

Modern synthetic chemistry has introduced more efficient and streamlined methodologies for the synthesis of xanthine derivatives, including this compound. These advanced techniques often offer improved yields, shorter reaction times, and simpler work-up procedures.

One-Pot Reactions: One-pot synthesis, which combines multiple reaction steps into a single sequence without isolating intermediates, has been successfully applied to xanthine chemistry. smolecule.com For instance, a one-pot, three-component reaction using copper(I) catalysis, known as the A3-coupling, can be used to synthesize propargylamines, which are precursors for certain xanthine derivatives. nih.gov Researchers have also developed one-pot methods for the direct synthesis of xanthine and uric acid derivatives starting from 5-bromouracil, involving the concurrent formation of two C-N bonds catalyzed by CuBr2. thieme-connect.de Novel xanthine-derived isoxazoles have also been synthesized in a one-pot reaction. connectjournals.com

Catalyzed Cross-Coupling Reactions: Catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki and Sonogashira cross-coupling reactions are notable examples used in xanthine derivatization. mdpi.com Microwave-assisted organic synthesis (MAOS) has been shown to accelerate these reactions, leading to the efficient synthesis of 8-aryl-substituted methylxanthines. mdpi.com Copper-catalyzed cross-coupling reactions have also emerged as a valuable method, enabling the site-selective coupling of N-H heterocycles like pyrazoles with compounds bearing (hetero)benzylic C-H bonds, a strategy applicable to xanthine synthesis. nih.gov

| Modern Synthetic Method | Description | Catalyst/Reagent Examples | Advantages |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. smolecule.comthieme-connect.de | Copper(I), CuBr2 nih.govthieme-connect.de | Increased efficiency, reduced waste, time-saving. smolecule.com |

| Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds using a metal catalyst. mdpi.comnih.gov | Palladium (e.g., Pd(PPh3)4), Copper (e.g., CuI, CuBr2) thieme-connect.demdpi.com | High selectivity, broad substrate scope, milder reaction conditions. mdpi.comnih.gov |

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave radiation to heat reactions. mdpi.com | N/A | Rapid reaction times, higher yields, purer products. mdpi.com |

Functionalization at Specific Positions (N1, N3, N7, C8, N9) for Derivative Synthesis

The biological activity of xanthine derivatives is closely linked to the type and position of substituents on the xanthine scaffold. uniroma1.it The key positions for functionalization are the nitrogen atoms N1, N3, N7, and N9, and the carbon atom C8. uniroma1.itresearchgate.net

N1 and N3 Positions: Substitution at the N1 and N3 positions, often with alkyl groups of increasing chain length, has been shown to enhance the affinity of the resulting compounds for phosphodiesterases and adenosine (B11128) receptors. researchgate.net For example, replacing the 1,3-dimethyl groups with 1,3-dipropyl groups can significantly increase affinity at A1 adenosine receptors. nih.gov However, controlling selectivity can be a challenge, as unintended alkylation at other positions can occur if reaction conditions are not carefully managed.

N7 Position: While substitution at the N7 position is possible, it is sometimes reported as being less favorable for certain biological activities. researchgate.net However, specific derivatizations, such as the introduction of an N-benzyl-(piperidine or pyrrolidine) substituent with a methoxymethyl linker at the N-7 position, have resulted in dual inhibitors of acetylcholinesterase and butyrylcholinesterase. mdpi.com

C8 Position: The C8 position is a common site for introducing aromatic rings (aryl/cycloaryl/heteroaryl groups), which can increase the potency of the derivatives towards adenosine receptors. researchgate.net

N9 Position: Substitution at the N9 position is generally more difficult and can have a negative effect on biological activity. researchgate.netnih.gov This is attributed to the retro-orientation of double bonds between the N7 and N9 positions of the imidazole ring, which can destabilize the substituent at N9. researchgate.net The nitrogen at the 9-position is not considered essential for high receptor affinity. nih.gov

The reactivity of the NH groups generally follows the order of N7 > N3 > N1, a pattern that aids in achieving regioselective N-alkylation reactions at different sites on the xanthine core. researchgate.net

Optimization of Synthetic Processes for Research and Industrial Applications

Enhancing Production Efficiency and Purity

Optimizing the synthesis of this compound and its derivatives is crucial for both research and potential industrial applications, aiming to improve production efficiency and ensure high purity. mdpi.com

Current research focuses on several key strategies:

Genetic Engineering: The use of genetically engineered microorganisms, such as E. coli, is a promising approach. mdpi.comnih.gov By introducing and optimizing the expression of specific genes, such as N-demethylases, it is possible to create biocatalytic systems for the targeted production of specific methylxanthines. mdpi.comresearchgate.net For example, a mutant enzyme, NdmA4, has been developed that can convert caffeine into paraxanthine (B195701) (1,7-dimethylxanthine). researchgate.net

Optimization of Reaction Conditions: Fine-tuning parameters such as cellular concentration, substrate concentration, pH, and temperature is critical for maximizing yield in biocatalytic processes. researchgate.net

Purification Techniques: High-performance liquid chromatography (HPLC) is a key technique for the separation and purification of methylxanthine derivatives. nih.gov Optimized HPLC methods can yield products with high purity, such as the production of paraxanthine powder with a purity of 90.9%. nih.gov

| Optimization Strategy | Description | Example |

| Genetic Engineering of Microorganisms | Modifying microorganisms to enhance the production of specific compounds. mdpi.comnih.gov | Co-expression of ndmA and ndmD genes in E. coli for high-yield production of 3-methylxanthine. researchgate.net |

| Optimization of Enzyme Reaction Conditions | Adjusting process parameters to maximize enzyme activity and product yield. mdpi.com | Optimizing cellular concentration and caffeine concentration for paraxanthine production. researchgate.net |

| Immobilized Enzyme Technology | Confining enzymes to a solid support to improve stability and reusability. mdpi.comnih.gov | N/A |

| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate, identify, and quantify components in a mixture. nih.gov | Separation and purification of paraxanthine powder to 90.9% purity. nih.gov |

Extension of Industrial Supply Chains

The demand for methylxanthines is on the rise for various applications in the pharmaceutical, food, and chemical industries. mdpi.comresearchgate.net However, production levels for some specific derivatives remain low, which hinders their widespread use. mdpi.comresearchgate.net To bridge this gap, efforts are being made to optimize production processes for industrial-scale output and to extend the industrial supply chain. mdpi.comnih.gov

Key initiatives in this area include:

Scaling Up Production Processes: Transitioning from laboratory-scale synthesis to industrial-scale production requires robust and cost-effective manufacturing processes. This involves optimizing biocatalytic systems and chemical syntheses to reduce costs and increase yields. mdpi.comnih.gov

Developing Sustainable Practices: The implementation of green supply chain management is an important consideration for the chemical industry to reduce environmental impact. researchgate.net

Fostering Collaboration and Market Promotion: International collaboration and strategic market promotion are essential for increasing the visibility and market share of methylxanthine products. mdpi.comnih.gov These efforts aim to build a competitive industrial base for these valuable compounds. mdpi.com

Molecular Mechanisms and Pharmacodynamics of 9 Methylxanthine Action

Interaction with Adenosine (B11128) Receptors

9-Methylxanthine's engagement with adenosine receptors is a cornerstone of its mechanism of action. Adenosine, a naturally occurring nucleoside, plays a crucial role in regulating a wide array of physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. d-nb.info Methylxanthines, including this compound, act as antagonists at these receptors. nih.gov

This compound demonstrates non-selective antagonism across adenosine receptor subtypes, with varying affinities. nih.gov Generally, methylxanthines exhibit similar binding affinities for A1 and A2A receptors. avma.orgimrpress.com The antagonism of A1 and A2A receptors is considered the primary mechanism for many of the effects of methylxanthines, as A2B and A3 receptors have a lower affinity for adenosine and are typically activated under pathological conditions with high adenosine concentrations. avma.orgimrpress.com While caffeine (B1668208), a related methylxanthine, is a non-selective antagonist for A1, A2A, and A2B receptors with lower affinity for the A3 subtype, other methylxanthines like theophylline (B1681296) and paraxanthine (B195701) have shown slightly higher affinities for A1, A2A, and A2B receptors and also act as weak antagonists at the A3 receptor. imrpress.comnih.gov

Table 1: this compound and Related Compounds' Interaction with Adenosine Receptors

| Compound | Receptor Subtype | Action |

|---|---|---|

| This compound | A1, A2A, A2B, A3 | Antagonist nih.gov |

| Caffeine | A1, A2A, A2B | Non-selective Antagonist imrpress.com |

| Theophylline | A1, A2A, A2B, A3 | Antagonist nih.gov |

| Paraxanthine | A1, A2A, A2B, A3 | Antagonist nih.gov |

The chemical structure of a methylxanthine derivative significantly influences its binding affinity and selectivity for adenosine receptor subtypes. Key structural modifications and their effects are as follows:

Position 1 Substitution: This is crucial for high affinity and selectivity towards adenosine receptor sites. nih.gov

Position 3 Substitution: An increase in the bronchodilator effect is associated with substitutions at this position. nih.gov

Position 7 Substitution: This generally leads to a decrease in both adenosine receptor antagonism and bronchodilator potency. nih.gov

Position 8 Substitution: Increases adenosine antagonism and selectivity, particularly for A1 receptors. nih.gov

Position 9 Substitution: This modification, as seen in this compound, typically results in decreased affinity for adenosine receptors. nih.gov For instance, N6-endonorbornyl-9-methyladenine was identified as a selective A1-adenosine receptor antagonist, and further structural modifications were undertaken to enhance its affinity. nih.gov

The antagonism of adenosine receptors by methylxanthines is the primary mechanism behind their stimulant effects on the central nervous system. nih.govresearchgate.net Adenosine typically acts as a neuromodulator, inhibiting the release of various neurotransmitters and promoting sleep and sedation. ebi.ac.ukscirp.org By blocking adenosine receptors, methylxanthines like caffeine can increase neuronal firing and affect the release of neurotransmitters such as dopamine (B1211576) and noradrenaline. researchgate.netscirp.org This leads to increased alertness, arousal, and can influence mood and cognitive functions. researchgate.netscirp.org The psychostimulant effects of caffeine are largely attributed to the blockade of A1 and A2A receptors in the brain. imrpress.com

Structure-Activity Relationships in Adenosine Receptor Binding

Modulation of Phosphodiesterase Enzymes

In addition to adenosine receptor antagonism, this compound and other methylxanthines exert their effects by inhibiting phosphodiesterase (PDE) enzymes. nih.govavma.org PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their signaling pathways. nih.govwikipedia.org

Methylxanthines are known to be non-selective inhibitors of several PDE isoenzymes. nih.govwikipedia.org Inhibition of these enzymes is a key mechanism contributing to the pharmacological profile of these compounds. researchgate.net

PDE2: This isoenzyme is dual-substrate, meaning it can hydrolyze both cAMP and cGMP. Its activity is stimulated by cGMP. Inhibition of PDE2 can lead to an increase in cAMP levels, particularly in the presence of cGMP. researchgate.net

PDE4: This isoenzyme is specific for cAMP and is a major target for anti-inflammatory and bronchodilator drugs. tandfonline.com

PDE9A: This is a high-affinity, cGMP-specific phosphodiesterase. acs.orgresearchgate.net While some methylxanthines like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) are known to inhibit PDE9A, others may have weaker or no significant inhibitory activity. acs.org Paraxanthine, a major metabolite of caffeine, is a known inhibitor of PDE9. wikipedia.org

By inhibiting PDE enzymes, this compound can lead to an increase in the intracellular concentrations of cAMP and cGMP. nih.govscirp.org The accumulation of these second messengers has widespread physiological consequences. nih.gov

Increased cAMP: Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets. This can lead to effects such as smooth muscle relaxation (bronchodilation), increased cardiac contractility, and stimulation of the central nervous system. nih.govresearchgate.net

Increased cGMP: Higher levels of cGMP activate protein kinase G (PKG), leading to effects such as vasodilation. nih.gov

Inhibition of Phosphodiesterase Isoenzymes (e.g., PDE2, PDE4, PDE9A)

Influence on GABA Receptor Action

Methylxanthines can modulate the action of Gamma-Aminobutyric Acid (GABA) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.gov This interaction is complex and can influence neuronal excitability.

The GABA-A receptor, a ligand-gated ion channel, possesses multiple binding sites for various molecules that can modulate its activity. symbiosisonlinepublishing.comwikipedia.org These include sites for GABA itself, benzodiazepines, and picrotoxinin (B1677863). symbiosisonlinepublishing.comnih.gov Methylxanthines have been shown to interact with these sites. Specifically, they can act as antagonists at the benzodiazepine (B76468) binding sites. researchgate.net This interaction is allosteric, meaning it influences the receptor's function without directly competing with GABA for its binding site. nih.gov The binding of a benzodiazepine typically enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which is an inhibitory effect. wikipedia.org By antagonizing this site, methylxanthines can reduce the inhibitory tone in the central nervous system.

Furthermore, some studies suggest that methylxanthines also interact with the picrotoxinin and GABA binding sites on the GABA-A receptor complex. researchgate.net Picrotoxin and related substances are non-competitive inhibitors that block the ion channel pore of the GABA-A receptor. symbiosisonlinepublishing.com Interaction at this site can further modulate the receptor's function. The ability of various drugs to facilitate GABAergic transmission often involves allosteric interactions with the GABA and benzodiazepine sites via the dihydropicrotoxinin (B97463) site. nih.gov

Chronic exposure to methylxanthines, as well as benzodiazepines, can lead to an "uncoupling" of the allosteric interaction between the GABA and benzodiazepine recognition sites on the GABA-A receptor. nih.gov

Regulation of Intracellular Calcium Levels

Methylxanthines are known to influence intracellular calcium (Ca2+) concentrations, a critical second messenger involved in numerous cellular processes. nih.govmsdvetmanual.com One of the proposed mechanisms is the stimulation of calcium release from intracellular stores, such as the sarcoplasmic reticulum in muscle cells. nih.govmsdvetmanual.com This effect is often observed at relatively high concentrations of methylxanthines. nih.govmdpi.com

The release of calcium is thought to be mediated through the activation of ryanodine-sensitive calcium channels. nih.gov For instance, caffeine is described as a full agonist of ryanodine (B192298) receptors, compelling transient fluxes of Ca2+. nih.gov This increase in intracellular calcium can enhance the strength and contractility of both skeletal and cardiac muscle. msdvetmanual.com

In addition to promoting calcium release, some methylxanthines may also affect calcium influx and sequestration. For example, theophylline has been observed to cause a small decrease in calcium influx into certain smooth muscle cells. biologists.com Conversely, theobromine (B1682246) has been shown to enhance calcium influx and inhibit its binding by both microsomes and mitochondria in smooth muscle. biologists.com The differing effects of various methylxanthines on calcium levels can be partly attributed to differences in their membrane permeability. nih.gov

Activation of Histone Deacetylase (HDAC) Activity

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. biocompare.commdpi.commdpi.com This deacetylation process typically leads to a more compact chromatin structure, which represses gene transcription. biocompare.come-dmj.org Some methylxanthines, such as theophylline, have been shown to activate HDACs, particularly when their activity is diminished by oxidative stress. nih.gov This activation can contribute to the anti-inflammatory effects of these compounds by decreasing the expression of inflammatory genes. nih.gov Theophylline has been found to restore HDAC activity in macrophages from patients with chronic obstructive pulmonary disease (COPD). atsjournals.org

HDACs are categorized into different classes based on their structure and function. mdpi.comabcam.com Class I HDACs are primarily located in the nucleus and are key regulators of gene expression. mdpi.com Class IIa HDACs, which include HDAC9, can shuttle between the nucleus and cytoplasm and are involved in various developmental processes. mdpi.come-dmj.org

Phosphoinositide-3-kinases (PI3Ks) are a family of enzymes involved in various cellular functions, including cell growth, proliferation, and survival. atsjournals.org The delta isoform of PI3K (PI3Kδ) is predominantly expressed in leukocytes and plays a crucial role in the immune system. atsjournals.orgplos.org

Some methylxanthines, like caffeine and theophylline, have been identified as inhibitors of PI3Kδ. atsjournals.orgplos.orgwhiterose.ac.uk The inhibition of PI3Kδ by theophylline has been shown to reverse corticosteroid insensitivity in the context of chronic obstructive pulmonary disease. whiterose.ac.uk In chronic lymphocytic leukemia (CLL), both caffeine and the specific PI3Kδ inhibitor idelalisib (B1684644) have been demonstrated to reduce the immunosuppressive activity of activated CLL cells by inhibiting PI3Kδ. plos.org This inhibition leads to a significant decrease in the phosphorylation of AKT, a downstream target of PI3K. plos.org

Other Proposed Molecular Targets and Mechanisms

Beyond the well-established mechanisms, research has pointed to other potential molecular targets and pathways for methylxanthines. nih.govmdpi.com

The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), is another target for methylxanthine activity. mdpi.com Caffeine, for instance, has been reported to act as a moderate inhibitor of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. nih.govwikipedia.org This inhibition would lead to increased levels and duration of action of acetylcholine in the synaptic cleft.

Furthermore, studies have shown that methylxanthines can have a biphasic effect on acetylcholine release from brain slices, enhancing release at low concentrations and inhibiting it at higher concentrations. nih.gov This dual effect is thought to be mediated through actions on adenosine receptors, which modulate acetylcholine release. nih.gov Caffeine has also been shown to act as a partial agonist and an ion channel blocker at neuronal α7 and muscle nicotinic acetylcholine receptors at different concentrations. mdpi.com

Wnt Signaling Modulation

Currently, there is a lack of specific scientific literature and research data detailing the direct interaction or modulation of the Wnt signaling pathway by this compound. The Wnt signaling pathway is a complex network of proteins crucial for cell fate decisions, proliferation, and migration during embryonic development and adult tissue homeostasis. nih.govnih.govqiagen.comsinobiological.comfrontiersin.org It is broadly categorized into the canonical β-catenin-dependent pathway and the non-canonical β-catenin-independent pathways. nih.govnih.govsinobiological.com While the effects of other signaling molecules on this pathway are well-documented, specific studies on this compound's role are not available in the reviewed scientific literature.

Gene Regulation

The regulation of gene expression is a fundamental process by which cells control the timing and level of protein production. aiimsrishikesh.edu.in This regulation can occur at various stages, including transcription, post-transcriptional modification, and translation. aiimsrishikesh.edu.in Methylxanthines as a class are known to influence gene expression through several mechanisms, such as acting as adenosine receptor antagonists, which can in turn affect transcription factors like cAMP response element-binding protein (CREB). mdpi.com

Studies on various methylxanthines, such as caffeine, theophylline, and theobromine, have shown that they can alter the transcription of genes related to oxidative stress, lipid metabolism, and signal transduction. mdpi.com Notably, research comparing different methylxanthines has revealed that they can have distinct or even opposing effects on gene regulation, highlighting the specificity of individual compounds. mdpi.com For instance, caffeine has been shown to regulate the expression of the splicing factor SRSF2 through post-transcriptional mechanisms, including influencing its 3' UTR splice variants and the levels of specific microRNAs that target it for translation. nih.gov

However, specific research detailing the direct effects of this compound on the regulation of particular genes is not extensively available in current scientific literature. The substitution of a methyl group at the N(9) position of the xanthine (B1682287) structure is known to decrease affinity for adenosine receptors, a key target for many methylxanthines. longdom.orgmdpi.com This structural difference suggests that the gene regulatory activities of this compound may differ significantly from other more commonly studied methylxanthines.

Interaction with Amine Oxidases (e.g., PrAO, MAO)

Amine oxidases, such as Primary Amine Oxidase (PrAO) and Monoamine Oxidase (MAO), are enzymes involved in key pathophysiological processes. nih.gov PrAO, also known as semicarbazide-sensitive amine oxidase (SSAO), is implicated in inflammation. nih.govresearchgate.net

Research has demonstrated that certain methylxanthines can inhibit the activity of these enzymes. A study on human subcutaneous adipose tissue found that theobromine and caffeine inhibited PrAO activity, while theophylline, paraxanthine, and 7-methylxanthine (B127787) showed little effect. nih.gov Specifically, theobromine at a concentration of 2.5 mM inhibited PrAO activity by 54%. nih.gov These methylxanthines also showed inhibitory effects on MAO at millimolar concentrations. nih.gov The structure of the methylxanthine derivative plays a crucial role in its inhibitory capacity. nih.gov

While data exists for other methylxanthines, specific studies on the direct interaction and inhibitory effects of this compound on PrAO and MAO are not present in the available scientific literature. Structure-activity relationship studies on the xanthine core have indicated that substitutions at the N(1) and N(3) positions are important for MAO-B inhibition, whereas substitution at the N(9) position can lead to reduced adenosine receptor affinity, a different primary target. longdom.orgacs.org This suggests that the interaction of this compound with amine oxidases may be distinct, but dedicated research is required for confirmation.

Interference with DNA Repair Mechanisms and Cell Cycle Regulation

The integrity of the genome is maintained through a complex network of DNA damage response (DDR) pathways and cell cycle checkpoints. ahajournals.orgahajournals.org These mechanisms ensure that damaged DNA is repaired before cell division, or if the damage is too severe, trigger apoptosis. ahajournals.orgahajournals.org Key kinases in this response are Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). exp-oncology.com.uanih.gov

Certain methylxanthines, most notably caffeine, are known to interfere with these processes. exp-oncology.com.uanih.gov Caffeine can potentiate the effects of DNA damaging agents by overriding the G2/M cell cycle checkpoint, an action often attributed to the inhibition of ATM and ATR kinases. exp-oncology.com.uanih.gov This interference can prevent the cell from arresting to repair DNA, leading to increased sensitivity to genotoxic stress. exp-oncology.com.uaresearchgate.net

There is a lack of specific, peer-reviewed scientific studies on the direct effects of this compound on DNA repair mechanisms and cell cycle regulation. One commercial vendor has claimed that this compound affects the rate of DNA replication by binding to the enzyme xanthosine (B1684192) phosphorylase, but this information is not independently verified in the scientific literature. biosynth.com Given the structural differences, it cannot be assumed that this compound functions identically to caffeine in this context.

Human Pancreatic Lipase (B570770) Inhibition

Human pancreatic lipase is a key enzyme in the digestion of dietary fats. pan.olsztyn.plnih.gov The inhibition of this enzyme is a therapeutic strategy for managing obesity. nih.govemanresearch.org

Studies have shown that common dietary methylxanthines, including caffeine, theophylline, and theobromine, act as inhibitors of human pancreatic lipase in a dose-dependent manner. pan.olsztyn.plresearchgate.net These compounds were found to be more effective at inhibiting the hydrolysis of short-chain triglycerides (tributyrin) compared to long-chain triglycerides (tripalmitate). pan.olsztyn.pl The mechanism of inhibition is thought to involve direct interaction with the enzyme rather than affecting the substrate emulsion. pan.olsztyn.pl

The following table summarizes the maximum inhibition of human pancreatic lipase by common methylxanthines at concentrations ranging from 0.015 to 15 mmol/L, as reported in one study. pan.olsztyn.pl

| Methylxanthine | Max Inhibition (Tributyrin) | Max Inhibition (Tripalmitate) |

| Caffeine | 79.54% | 25.74% |

| Theophylline | 62.79% | 29.89% |

| Theobromine | 67.74% | 21.08% |

Despite the documented activity of other methylxanthines, there is currently no specific research available in the scientific literature that investigates the inhibitory effect of this compound on human pancreatic lipase.

Structure Activity Relationship Sar Studies of 9 Methylxanthine

Correlation of Molecular Structure with Pharmacological Potency

The fundamental structure of xanthine (B1682287), a purine (B94841) base, is the scaffold upon which the pharmacological properties of its derivatives are built. uniroma1.it The potency of methylxanthines is closely tied to the pattern of methylation on this scaffold. nih.gov While xanthine itself is a weak antagonist at adenosine (B11128) receptors, the addition of methyl groups can dramatically increase affinity. researchgate.net For instance, adding a methyl group to form theobromine (B1682246) (3,7-dimethylxanthine) increases receptor affinity by a factor of 40 over xanthine, while a further methyl group to create caffeine (B1668208) (1,3,7-trimethylxanthine) or theophylline (B1681296) (1,3-dimethylxanthine) boosts affinity by a factor of 80. researchgate.net

However, the position of substitution is critical. Substitution at the N9 position, as seen in 9-Methylxanthine, generally leads to a decrease in adenosine receptor affinity. nih.govresearchgate.net This suggests that the N9-methylated structure of this compound results in a distinct pharmacological profile compared to its more common isomers, where potency at adenosine receptors is a primary mechanism of action. nih.gov Studies on one-electron oxidation reactions have shown that this compound has the strongest repairing effect among monomethylated xanthines, indicating a potent role in specific redox-related processes. tandfonline.com

Comparative Analysis of this compound with Other Methylxanthines

Comparing this compound to its more prevalent isomers—caffeine, theophylline, and theobromine—highlights the critical role of the substituent position in determining pharmacological action. While caffeine and theophylline are potent adenosine receptor antagonists, this is not the primary characteristic of this compound due to its N9-methylation. nih.govavma.org Theophylline is generally more effective than caffeine in cardiac stimulation and smooth muscle relaxation, while theobromine is typically less active than both. nih.gov

The table below shows the relative potencies of the major naturally occurring methylxanthines in various physiological effects.

| Systematic Effect | Caffeine | Theobromine | Theophylline |

|---|---|---|---|

| CNS Stimulation | +++ | + | ++ |

| Respiratory Stimulation | +++ | + | ++ |

| Diuresis | ++ | + | +++ |

| Coronary Dilatation | + | ++ | +++ |

| Cardiac Stimulation | + | ++ | +++ |

| Skeletal Muscle Stimulation | +++ | + | ++ |

| Smooth Muscle Relaxation (Bronchodilation) | + | + | +++ |

A major point of divergence between this compound and other methylxanthines is their affinity for adenosine receptors. As previously noted, substitution at the N9 position leads to a marked decrease in adenosine receptor affinity. nih.govresearchgate.net

In contrast, other methylxanthines show significant, albeit varied, antagonism at these receptors. Theophylline and paraxanthine (B195701) (1,7-dimethylxanthine) have been suggested to have slightly higher affinities than caffeine for A1, A2A, and A2B receptors. nih.gov The rank order of binding affinity at both A1 and A2a receptors in equine brain tissue was found to be theophylline > paraxanthine ≥ caffeine >> theobromine. avma.org Theobromine, which lacks the critical N1-methyl group, has a significantly lower affinity than caffeine for A1 and A2A subtypes. nih.gov

The inhibitory potency at A2 subtype receptors further illustrates these differences, with IC50 values for effective blockade reported as 45 µM for theophylline, 98 µM for caffeine, and 2500 µM for theobromine. nih.gov While specific binding affinity data for this compound is not as prevalent, the established SAR principle indicates its affinity would be considerably lower than that of theophylline, caffeine, or even theobromine.

Variations in Phosphodiesterase Inhibition Potency

This compound is a member of the methylxanthine class of compounds, which are known as competitive non-selective phosphodiesterase (PDE) inhibitors. nih.govubi.pt Phosphodiesterases are enzymes that break down the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The inhibition of these enzymes leads to increased intracellular levels of cAMP and cGMP, which can elicit a wide range of physiological effects. nih.gov

The potency of phosphodiesterase inhibition varies significantly with the substitution pattern on the xanthine core. Structure-activity relationship (SAR) studies have shown that the number and position of methyl groups are critical determinants of inhibitory activity. While naturally occurring methylxanthines are generally considered weak inhibitors, subtle structural changes can lead to notable differences in potency. nih.govubi.pt

For instance, theophylline (1,3-dimethylxanthine) is consistently reported to be a more potent PDE inhibitor than caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine). nih.govubi.pt The methylation at the N1 position of the xanthine structure appears to project into a small pocket within the active site of phosphodiesterases. nih.gov

Studies on N3-alkylxanthine derivatives have further elucidated the importance of substituents. A direct correlation has been observed between the length of the alkyl chain at the N3 position and the inhibitory constant (Ki) for PDE. researchgate.net For example, butylxanthine was identified as a potent PDE inhibitor, more so than derivatives with shorter alkyl chains like propylxanthine. researchgate.net This suggests that the size and nature of the substituent at this position play a crucial role in the molecule's ability to bind to and inhibit the enzyme. researchgate.net Paraxanthine, a metabolite of caffeine, is known to be an inhibitor of PDE9.

Table 1: Relative Phosphodiesterase Inhibition Potency of Common Methylxanthines

| Compound | Relative Potency |

|---|---|

| Theophylline | More Potent |

| Caffeine | Potent |

| Theobromine | Less Potent |

This table illustrates the general trend in PDE inhibition among common methylxanthines based on available literature. nih.govubi.pt

Computational and Quantum Chemical Approaches to SAR (e.g., DFT Studies, QSAR)

To better understand the structure-activity relationships of xanthine derivatives, researchers have employed computational and quantum chemical methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies. pmf.unsa.babenthamdirect.com These approaches provide valuable insights into the molecular properties that govern the biological activity of these compounds.

DFT studies have been utilized to investigate the electronic properties of methylxanthines. pmf.unsa.baacs.org By calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can determine the HOMO-LUMO energy gap. pmf.unsa.ba This gap is an indicator of the molecule's chemical reactivity and its ability to participate in charge transfer interactions, which are crucial for binding to biological targets like enzymes. pmf.unsa.ba For example, a lower HOMO-LUMO energy gap can suggest a higher reactivity. pmf.unsa.ba Such calculations have been used to correlate the electronic structures of caffeine, theophylline, and theobromine with their known pharmacological properties. pmf.unsa.baresearchgate.net These theoretical parameters can be instrumental in building qualitative SAR models. pmf.unsa.ba

QSAR studies offer a quantitative approach to link a compound's chemical structure to its biological activity. ekb.eg For PDE inhibitors, 3D-QSAR models have been developed to identify the key structural features required for potent inhibition. benthamdirect.com These models have highlighted that shape and other structural descriptors are strong determinants of the inhibitory activity against enzymes like PDE4. benthamdirect.com While not always focused specifically on this compound, these studies on analogous compounds provide a framework for predicting the activity of new xanthine derivatives and for the rational design of more potent and selective inhibitors. benthamdirect.comacs.org For instance, SAR studies have indicated that for biological activity, the N(9) position is not considered critical. acs.org

Table 2: Calculated Molecular Properties of Methylxanthines from DFT Studies

| Compound | HOMO-LUMO Gap (Hartree) |

|---|---|

| Caffeine | 5.12 |

| Theobromine | 5.13 |

| Theophylline | 5.14 |

Data sourced from DFT studies on common methylxanthines, illustrating the small differences in electronic properties that can influence biological activity. pmf.unsa.ba

Pharmacological and Preclinical Research of 9 Methylxanthine

Investigations into Potential Therapeutic Effects

Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's, Multiple Sclerosis)

Methylxanthines, a class of compounds to which 9-methylxanthine belongs, have been the subject of extensive research for their potential therapeutic benefits in a variety of neurodegenerative diseases. researchgate.net These conditions, including Alzheimer's, Parkinson's, and Multiple Sclerosis, are often characterized by progressive neuronal cell loss, protein misfolding and accumulation, oxidative stress, and neuroinflammation. nih.govnih.gov The ability of methylxanthines to cross the blood-brain barrier makes them promising candidates for therapies targeting central nervous system disorders. researchgate.net

Preclinical research, encompassing cell culture experiments and animal studies, has been crucial in exploring the underlying molecular mechanisms of methylxanthines' neuroprotective potential. nih.govresearchgate.net These studies have investigated various pathways through which these compounds may exert their effects, including their role as adenosine (B11128) receptor antagonists and their impact on processes like the aggregation of amyloid-β (Aβ) peptides. nih.govmdpi.com

A primary mechanism of action for methylxanthines is their function as antagonists of adenosine receptors. acpjournals.orgresearchgate.net By blocking these receptors, particularly the A1 and A2A subtypes, methylxanthines can influence a variety of physiological processes. mdpi.comnih.gov This antagonism is considered a key factor in the neuroprotective effects observed in the context of neurodegenerative diseases. nih.govnih.gov The interaction with adenosine receptors can modulate molecular pathways associated with neurodegeneration, such as those involved in neuroinflammation and the accumulation of misfolded proteins. nih.gov It's important to note that substitutions at the 9-position of the xanthine (B1682287) structure can lead to a decrease in adenosine receptor affinity. mdpi.com

The aggregation of amyloid-β (Aβ) peptides is a central hallmark of Alzheimer's disease. nih.govphysiology.org Research has shown that certain methylxanthines can interfere with this process. mdpi.com Studies using human neuroblastoma cells have demonstrated that some methylxanthines can reduce Aβ levels by shifting the processing of the amyloid precursor protein (APP) towards the non-amyloidogenic pathway. nih.gov This involves increasing the activity of α-secretase and decreasing the activity of β-secretase. nih.gov Furthermore, some methylxanthines have been found to hinder the aggregation of Aβ peptides and reduce their toxicity. mdpi.com Molecular dynamics simulations have suggested that certain compounds can disrupt the formation of the cross-β structures that are characteristic of Aβ fibrils, thereby inhibiting the formation of larger aggregates. mdpi.com

Animal models are essential tools for studying the motor and non-motor symptoms of neurodegenerative disorders like Parkinson's disease. dovepress.com These models, which can be induced by neurotoxins or created through genetic modification, allow researchers to investigate the potential of therapeutic agents to alleviate these symptoms. dovepress.compsu.edu

In the context of Parkinson's disease research, studies have shown that some methylxanthines can reverse motor symptoms in animal models. For example, theophylline (B1681296), a well-known methylxanthine, has been demonstrated to reverse locomotion deficits, catalepsy, and tremulous jaw movements in rats treated with a dopamine (B1211576) D2 antagonist. nih.gov These findings suggest that adenosine A2A receptor antagonists, a class to which many methylxanthines belong, could be promising targets for treating the motor impairments associated with Parkinson's disease. nih.gov

Impact on Aβ Peptide Aggregation

Respiratory System

Methylxanthines have a long history of use in the treatment of respiratory diseases, primarily due to their bronchodilatory effects. nih.gov They have been employed in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD). mdpi.com Beyond bronchodilation, methylxanthines also exhibit other pharmacological properties that are beneficial for the respiratory system, including immunomodulatory effects and an increase in mucociliary clearance. nih.govuq.edu.au

The bronchodilatory action of methylxanthines is a key aspect of their therapeutic use in respiratory ailments. biosynth.com This effect is primarily attributed to the relaxation of the smooth muscle in the airways. The proposed mechanisms behind this relaxation include the inhibition of phosphodiesterases and the antagonism of adenosine receptors. mdpi.com By inhibiting phosphodiesterases, methylxanthines can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), which promotes bronchial smooth muscle relaxation. nih.govmdpi.com While the bronchodilator effect of some methylxanthines is considered modest, it remains a significant component of their pharmacological profile in the context of respiratory medicine. nih.govuq.edu.au

Enhanced Respiratory Center Excitability

Methylxanthines, a class of compounds that includes this compound, are known to stimulate the central nervous system (CNS). pharmacy180.com This stimulation extends to the medullary respiratory center, which can lead to an increase in respiratory rate. andreasastier.com The primary mechanism behind this is the antagonism of adenosine receptors. andreasastier.com Adenosine normally has a down-regulating effect on the CNS; by inhibiting adenosine, methylxanthines can cause a stimulatory effect on the respiratory centers in the brain. andreasastier.com Theophylline, a related methylxanthine, has been shown to enhance the excitability of the respiratory center, which improves respiratory function. nih.gov

Increased Diaphragmatic Contractility

Methylxanthines have been observed to increase the contractility of the diaphragm, the primary muscle involved in breathing. nih.govnih.gov This effect is thought to be beneficial in conditions where respiratory muscle function is compromised. ersnet.org The mechanism for this increased contractility is linked to an increase in calcium uptake by the diaphragmatic muscles through adenosine-mediated calcium channels. nih.gov Studies have shown that theophylline, a similar methylxanthine, can improve diaphragmatic contractility in both animal models and humans. nih.gov It has also been shown to reverse and prevent diaphragmatic fatigue. nih.gov Research on caffeine (B1668208), another methylxanthine, has demonstrated a direct positive effect on diaphragmatic contractility. turkarchpediatr.org Specifically, caffeine administration in preterm infants led to a significant increase in the amplitude of diaphragm excursion. turkarchpediatr.org The potentiation of diaphragmatic contractility by theophylline appears to be independent of extracellular calcium, suggesting it may rely on the release of intracellular calcium. portlandpress.com

Cardiovascular System

Myocardial Stimulation and Vasodilation

Methylxanthines exert notable effects on the cardiovascular system, including stimulation of the heart muscle and dilation of blood vessels. pharmacy180.com They can directly stimulate the heart, leading to an increased force of myocardial contraction. pharmacy180.com This class of compounds, including theophylline and theobromine (B1682246), has been reported to have a vasodilator effect on coronary vessels. researchgate.net The mechanism for these actions is multifaceted. Inhibition of phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP), results in smooth muscle relaxation and stimulation of cardiac muscles. snmjournals.org Antagonism of A1 adenosine receptors can also contribute to an increased force of cardiac contraction. snmjournals.org While methylxanthines generally cause systemic vasodilation, they can constrict cerebral blood vessels. pharmacy180.com

Renal Function (e.g., Diuretic Action)

Methylxanthines have long been recognized for their diuretic, or urine-producing, effects. ubi.ptnih.gov This action is primarily due to the inhibition of fluid reabsorption in the proximal tubules of the kidneys. researchgate.netquora.com This is mainly achieved through the antagonism of adenosine A1 receptors in the proximal tubule. researchgate.netquora.com In addition to their diuretic effect, methylxanthines are weak renal vasodilators and can act as competitive antagonists against adenosine-induced constriction of the preglomerular blood vessels. quora.com The diuretic potency among methylxanthines has been established, with theophylline generally being more potent than caffeine. ubi.pt The diuretic and natriuretic (sodium-excreting) effects of methylxanthines are thought to involve both adenosine receptor antagonism and phosphodiesterase inhibition. ubi.pt

Cancer Research and Adjuvant Therapies

Methylxanthines have been investigated for their potential role in cancer treatment, particularly as adjuvant therapies. researchgate.net Adjuvant therapy is additional treatment given after the primary treatment to lower the risk of the cancer coming back. mayoclinic.org

Influence on DNA Repair and Cell Cycle Regulation in Cancer Cells

Methylxanthines have been shown to influence DNA repair processes and cell cycle regulation in cancer cells, which can enhance the effectiveness of treatments like radiation and chemotherapy. ekb.eg Many cancer treatments work by inducing DNA damage, which can cause cancer cells to arrest in the G2 phase of the cell cycle to allow for DNA repair. ekb.egexp-oncology.com.ua Methylxanthines, such as caffeine and pentoxifylline, can inhibit this G2-phase checkpoint arrest. snmjournals.orgsnmjournals.org This action doesn't necessarily block the DNA repair process itself but shortens the time available for repair, leading to increased cell death in cancer cells. ekb.eg This effect is particularly noted in cancer cells with nonfunctional p53, a key tumor suppressor protein. exp-oncology.com.ua By overriding the G2 block, methylxanthines can sensitize cancer cells to the lethal effects of DNA-damaging agents. exp-oncology.com.ua For instance, studies have shown that methylxanthines can increase p53-independent apoptosis (programmed cell death) in irradiated cancer cells. snmjournals.orgsnmjournals.org

Myopia Prevention and Treatment

7-Methylxanthine (B127787) (7-MX), a primary metabolite of caffeine and theobromine, has emerged as a promising pharmaceutical agent for controlling the progression of myopia (nearsightedness) in children. nih.gov Myopia is characterized by an excessive elongation of the eye's axial length, which stretches and thins the sclera, the eye's outer protective layer. news-medical.netkarger.com Research suggests that 7-MX may inhibit this excessive lengthening. news-medical.net

Preclinical studies in various animal models have demonstrated the effectiveness of 7-MX in managing myopia. In form-deprivation myopia models, oral administration of 7-MX has been shown to reduce axial myopic changes in guinea pigs, rabbits, and monkeys. researchgate.net Studies in guinea pigs and rabbits revealed that 7-MX prevents scleral thinning and the reduction of scleral collagen fibril diameters associated with induced myopia. karger.com One study noted that 7-MX modulates the biochemistry and ultrastructure of the rabbit sclera. klaustrier.dk However, one investigation in chickens found that 7-MX had a weak effect on lens-induced myopia and no effect on deprivation myopia in that specific model. karger.com

Observational research in humans supports these preclinical findings. news-medical.net Since 2009, 7-MX has been used in Denmark to treat childhood myopia. news-medical.net An analysis of 711 Danish children treated for myopia found that oral administration of 7-MX was associated with a slower progression of both refractive error and axial elongation. news-medical.netklaustrier.dk The effect appears to be dose-dependent and more significant when treatment is initiated at a younger age and before the myopia becomes severe. klaustrier.dkaop.org.uk Researchers have calculated that for an 11-year-old child, treatment could significantly reduce the degree of myopia and axial length increase over a six-year period compared to no treatment. news-medical.net Crucially, clinical studies have reported that 7-MX appears to be non-toxic and effective, without significant side effects noted during treatment periods. nih.govgoogle.com

Table 1: Summary of Preclinical and Clinical Research on 7-Methylxanthine for Myopia

| Study Type | Model/Subject | Key Findings | Citations |

| Preclinical | Guinea Pigs, Rabbits | Reduced axial elongation and scleral thinning in form-deprivation myopia models. | researchgate.net, karger.com |

| Preclinical | Macaque Monkeys | Altered emmetropizing responses, suggesting an effect on eye growth regulation. | arvojournals.org |

| Preclinical | Chickens | Weak protective effect on lens-induced myopia; no effect on deprivation myopia. | karger.com |

| Clinical (Observational) | Danish Children | Slowed progression of myopia and axial elongation; effect is dose-dependent. | news-medical.net, klaustrier.dk, aop.org.uk |

Gout and Urate Crystal Formation Inhibition

Gout is a form of inflammatory arthritis characterized by the painful deposition of monosodium urate (MSU) crystals in joints and tissues, which occurs when urate concentrations in bodily fluids become supersaturated. nih.govjrd.or.kr Research has identified 7-Methylxanthine as a potent inhibitor of MSU crystal formation. nih.govnih.gov

Laboratory studies designed to mimic the conditions of synovial fluid have shown that 7-MX can reduce or completely prevent the formation of MSU crystals over several days. nih.govresearchgate.net In one key study, a 7-MX concentration of approximately 6 x 10⁻⁵ M was sufficient to prevent crystallization at a high initial urate concentration for 96 hours. nih.govnih.gov This effect was observed even when the concentration of 7-MX was 30 times lower than the urate concentration, indicating its high potency. nih.gov The inhibitory effect of 7-MX is not limited to MSU; it has also been shown to inhibit the crystallization of other urate salts, such as ammonium (B1175870) urate and potassium urate, in conditions mimicking urine. mdpi.com

The potential for in-vivo application is suggested by the fact that 7-MX is a major metabolite of theobromine, a compound found in cocoa. pagepressjournals.org When theobromine is ingested, a significant portion is metabolized into 7-MX, which could then act to prevent urate crystal formation in the body. mdpi.compagepressjournals.org

Mechanism of Solubility Enhancement

The primary mechanism by which 7-Methylxanthine inhibits urate crystal formation is by increasing the solubility of sodium urate. nih.govnih.gov This is not a kinetic effect (i.e., physically blocking crystal growth) but a thermodynamic one. nih.govresearchgate.net

7-MX functions as a "solubility enhancer." nih.gov It forms stable, soluble complexes, or clusters, with urate ions in solution. nih.govmdpi.com This interaction is thought to occur through hydrogen bonds and aromatic stacking interactions, similar to how theobromine interacts with uric acid. researchgate.netpagepressjournals.org By sequestering urate ions into these soluble complexes, 7-MX effectively reduces the concentration of free urate ions available to form crystals. nih.gov This lowers the supersaturation of the solution, which is the thermodynamic driving force for crystallization, thereby preventing or hindering the formation of solid MSU crystals. nih.govresearchgate.netmdpi.com Scanning electron microscopy analysis has confirmed this mechanism by showing that 7-MX does not alter the morphology of the urate crystals that do form, which would be expected if it acted as a kinetic growth inhibitor that adsorbs to crystal surfaces. nih.gov

Apnea (B1277953) in Preterm Infants

Recurrent apnea, defined as a pause in breathing for more than 20 seconds, is a common and serious problem in preterm infants, particularly those born at very early gestational ages. nih.govuq.edu.au These episodes can lead to hypoxemia and bradycardia, sometimes requiring mechanical ventilation. nih.govprematuro.cl For decades, methylxanthines, such as caffeine and theophylline, have been the standard pharmacological treatment to stimulate breathing and reduce the frequency and severity of apneic events in this vulnerable population. prematuro.claap.org

Multiple clinical trials and systematic reviews have confirmed the efficacy of methylxanthine therapy. nih.govcochrane.org Treatment leads to a significant reduction in apnea and the need for intermittent positive pressure ventilation (IPPV) within the first week of administration. uq.edu.aucochrane.org Large-scale studies have also demonstrated moderate benefits in decreasing mortality, bronchopulmonary dysplasia, and adverse neurodevelopmental outcomes. prematuro.cl

While 7-Methylxanthine itself is not typically administered directly for this indication, it is a significant metabolite of caffeine. researchgate.net The positive outcomes associated with caffeine treatment are therefore partly attributable to the action of its metabolites, including 7-MX. Given its superior safety profile compared to other methylxanthines, caffeine is now the preferred drug for treating apnea of prematurity. nih.govuq.edu.au

Anti-inflammatory and Antioxidant Properties

Methylxanthines as a class are known to possess anti-inflammatory and antioxidant properties. mdpi.com Their mechanisms of action are thought to include adenosine receptor antagonism and phosphodiesterase inhibition. mdpi.comnih.gov Studies have shown that methylxanthines can act as efficient scavengers of hydroxyl and alkoxyl radicals, which helps protect against cellular damage by reducing lipid peroxidation. nih.gov

Lipid and Glucose Metabolism

Methylxanthines have been shown to influence lipid and glucose metabolism. mdpi.comnih.gov In adults, administration of methylxanthines can lead to statistically significant, though not always clinically important, increases in the serum concentrations of glucose and free fatty acids (FFAs). nih.gov The main mechanism proposed for the regulation of lipid metabolism involves the stimulation of lipolysis (the breakdown of fats) and thermogenesis, alongside the suppression of adipogenesis (the formation of fat cells). researchgate.net

Preclinical Toxicology and Safety Assessments

Preclinical toxicology studies are essential to evaluate the safety of a compound before it can be tested in humans, involving assessments of acute and chronic toxicity, mutagenicity, and carcinogenicity in cell and animal models. oup.comd-nb.info

For 7-Methylxanthine, a significant body of safety information comes from its status as a major metabolite of caffeine and theobromine, compounds with a long history of human consumption in coffee and cocoa. aop.org.uknih.gov This history suggests a low level of toxicity for 7-MX. aop.org.uk

More direct safety assessments come from the clinical studies of 7-MX for myopia. In a 36-month pilot study and subsequent larger observational studies involving oral administration to children and adolescents, 7-MX was found to be non-toxic, with no significant side effects reported. nih.govgoogle.com Unlike its parent compound caffeine, 7-MX does not readily cross the blood-brain barrier, meaning it does not cause central nervous system stimulant effects like jitteriness or sleeplessness. aop.org.uk This favorable safety profile is a key advantage for its potential use as a long-term therapeutic agent in children. nih.govresearchgate.net In contrast, other methylxanthines have shown toxicity at high doses in animal studies; for instance, high doses of theophylline and theobromine have resulted in mortality and other adverse effects in rodent and rabbit studies. cir-safety.org

In Vitro and In Vivo Toxicity Studies

The toxicity profile of methylxanthines, the chemical class to which this compound belongs, is generally considered low in humans, with adverse effects typically occurring only at high concentrations. mdpi.com While direct toxicity data for this compound is limited, research on related methylxanthine compounds provides insight into the potential toxicological profile of the class.

In a study evaluating nine different methylxanthine compounds on zebrafish embryos, exposure led to dose-dependent increases in mortality and yolk sac size. researchgate.net At high concentrations, teratogenic effects such as decreased heartbeat, lack of pigmentation, structural deformities, and edema were observed. researchgate.net

Studies on other specific methylxanthines, such as 7-methylxanthine (7-MX), have demonstrated a high degree of safety. In acute toxicity studies in both mice and rats, 7-MX showed no mortality or signs of toxicity, in contrast to caffeine and theobromine which resulted in mortality. researchgate.net In a 28-day oral toxicity study, 7-MX was found to have a no-observed-adverse-effect level (NOAEL) up to a dose of 1000 mg/kg. researchgate.net In high doses, methylxanthines can lead to cardiac arrhythmias and convulsions. wikipedia.org

The table below summarizes toxicity findings for various methylxanthines.

| Compound | Test System | Key Findings | Reference |

|---|---|---|---|

| Methylxanthines (General) | Zebrafish Embryos | Dose-dependent mortality and teratogenic effects at high concentrations. | researchgate.net |

| 7-Methylxanthine | Mice and Rats (In Vivo) | No mortality or toxicity in acute studies; NOAEL of 1000 mg/kg in 28-day study. | researchgate.net |

| Caffeine | Mice and Rats (In Vivo) | Mortality observed in acute toxicity studies (66.6% in mice, 33.3% in rats). | researchgate.net |

| Theobromine | Mice and Rats (In Vivo) | Mortality observed in acute toxicity studies (66.6% in mice, 33.3% in rats). | researchgate.net |

Mutagenicity and Genotoxicity Evaluations

There is a lack of specific data on the mutagenic and genotoxic potential of this compound. However, extensive research on other methylxanthines, such as caffeine, theophylline, and theobromine, provides a basis for understanding the potential properties of this class of compounds.

A 2018 safety assessment of methylxanthines used in cosmetics noted that while some in vitro genotoxicity studies showed positive results, these were often observed without metabolic activation. cir-safety.org When metabolic activation was included in in vitro tests, or when in vivo studies were conducted, the results were exclusively negative, mitigating concerns over the initial false positives. cir-safety.org

Research on specific methylxanthines demonstrates this pattern:

Caffeine: Positive results have been observed in some Ames tests without metabolic activation, while tests with metabolic activation have yielded negative results. cir-safety.org

Theophylline: Weak mutagenic effects were reported in V79 cells without metabolic activation, but results were negative in the presence of metabolic activation. cir-safety.org The majority of in vivo genotoxicity studies for theophylline have produced negative results. cir-safety.org

Theobromine: Was not found to be mutagenic in the Ames assay. researchgate.net However, it did increase the frequency of mutations in mouse lymphoma cells and increased sister chromatid exchanges (SCEs) in human lymphocytes and CHO cells without metabolic activation. researchgate.net

7-Methylxanthine (7-MX): Comprehensive toxicological evaluations have highlighted its lack of genotoxicity and mutagenicity. mdpi.com Studies using the Ames test with Salmonella typhimurium strains TA98 and TA100 showed 7-MX to be non-mutagenic, both with and without metabolic activation. researchgate.nettandfonline.com Furthermore, in vivo studies in rats showed no significant DNA damage in various organs after repeated doses. researchgate.nettandfonline.com

Some xanthine derivatives have been shown to reduce the mutagenicity of certain mutagens by interfering with their metabolic activation process. tandfonline.com

| Compound | Assay | Condition | Result | Reference |

|---|---|---|---|---|

| Methylxanthines (General) | In Vitro Genotoxicity | Without Metabolic Activation | Often False Positive | cir-safety.org |

| Methylxanthines (General) | In Vitro/In Vivo Genotoxicity | With Metabolic Activation | Negative | cir-safety.org |

| 7-Methylxanthine | Ames Test (TA98/TA100) | With/Without Metabolic Activation | Non-mutagenic | researchgate.nettandfonline.com |

| 7-Methylxanthine | In Vivo Comet Assay (Rats) | N/A | Non-genotoxic | researchgate.nettandfonline.com |

| Theophylline | V79 Cell Mutagenesis | Without Metabolic Activation | Weakly Mutagenic | cir-safety.org |

| Theophylline | V79 Cell Mutagenesis | With Metabolic Activation | Negative | cir-safety.org |

| Theobromine | Ames Test | With/Without Metabolic Activation | Not Mutagenic | researchgate.net |

| Theobromine | Mouse Lymphoma Assay | With/Without Metabolic Activation | Positive | researchgate.net |

Pharmacokinetic and Metabolic Studies of this compound

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific pharmacokinetic data for this compound is not well-documented in the available literature. However, the general behavior of methylxanthines in the body has been extensively studied, providing a framework for its expected ADME profile.

Methylxanthines as a class, including caffeine, theophylline, and theobromine, are typically absorbed readily and rapidly after oral administration. andreasastier.comnih.govnih.gov They are distributed throughout all body fluids and can cross biological membranes. ubi.pt Metabolism is the primary route of elimination and occurs mainly in the liver, involving cytochrome P450 enzymes, particularly CYP1A2. wikipedia.orgubi.pt Less than 2% of ingested caffeine, for example, is excreted unchanged in the urine. ubi.pt

For theophylline , a closely related dimethylxanthine, up to 90% is metabolized in the liver in adults. cir-safety.org The primary metabolic pathways are N-demethylation and 8-hydroxylation via CYP1A2, which result in the formation of 1-methylxanthine (B19228), 3-methylxanthine, and 1,3-dimethyluric acid. cir-safety.orgnih.gov Only about 7-12% of an oral dose of theophylline is excreted unchanged in the urine. cir-safety.orgnih.gov

Metabolite Profiling of Methylxanthines

The metabolism of methylxanthines is a complex process involving several enzymatic pathways that produce a variety of metabolites. The primary pathways are demethylation at the N-1, N-3, and N-7 positions, and C-8 oxidation, primarily catalyzed by CYP1A2 and xanthine oxidase. ubi.pthmdb.ca

The metabolism of caffeine (1,3,7-trimethylxanthine) is well-characterized:

N-3 demethylation (approx. 80% of metabolism) produces paraxanthine (B195701) (1,7-dimethylxanthine). andreasastier.com

N-1 demethylation (approx. 10%) produces theobromine (3,7-dimethylxanthine). andreasastier.com

N-7 demethylation (approx. 4%) produces theophylline (1,3-dimethylxanthine). andreasastier.com